5-iodo-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
5-Iodo-1-methyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by its molecular structure that includes an iodine atom, a methyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-methyl-4-nitro-1H-pyrazole typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-4-nitro-1H-pyrazole as the starting material.
Iodination: The nitro group on the pyrazole ring is iodinated using iodine or an iodinating agent such as iodine monochloride (ICl) under controlled conditions.
Purification: The resulting compound is purified through recrystallization or other suitable purification techniques to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin chloride or iron powder.
Substitution: The iodine atom can be substituted with other groups or elements through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine (I2), iodine monochloride (ICl), or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Tin chloride (SnCl2), iron powder (Fe), or hydrogen (H2) in the presence of a catalyst can be used for reduction.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Iodate or periodate derivatives.
Reduction Products: Amines such as 5-iodo-1-methyl-4-aminopyrazole.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Iodo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-iodo-1-methyl-4-nitro-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the iodine atom can participate in halogen bonding. The specific molecular targets and pathways depend on the context of its application, such as its role in drug development or its antimicrobial activity.
Comparison with Similar Compounds
4-Iodo-1-methyl-5-nitro-1H-pyrazole: Similar structure with the positions of iodine and nitro groups reversed.
1-Methyl-4-nitro-1H-pyrazole: Lacks the iodine atom.
5-Iodo-1H-pyrazole: Lacks the nitro group.
Uniqueness: 5-Iodo-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both iodine and nitro groups on the pyrazole ring, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-iodo-1-methyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQKTIXJELFFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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